molecular formula C13H25NO4 B8572209 Diethyl (dipropylamino)propanedioate CAS No. 82697-03-8

Diethyl (dipropylamino)propanedioate

Cat. No.: B8572209
CAS No.: 82697-03-8
M. Wt: 259.34 g/mol
InChI Key: UVXPPRDKOGYPOT-UHFFFAOYSA-N
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Description

Diethyl (dipropylamino)propanedioate is a propanedioic acid derivative where the central carbon atom of the propanedioate core is substituted with a dipropylamino group (-N(C₃H₇)₂) and esterified with ethyl groups at the terminal carboxylate positions. This structure combines the reactivity of the malonate ester system with the steric and electronic effects of the tertiary amine group.

Properties

CAS No.

82697-03-8

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

diethyl 2-(dipropylamino)propanedioate

InChI

InChI=1S/C13H25NO4/c1-5-9-14(10-6-2)11(12(15)17-7-3)13(16)18-8-4/h11H,5-10H2,1-4H3

InChI Key

UVXPPRDKOGYPOT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Propanedioate Esters

Propanedioate esters vary by substituents on the central carbon and ester groups. Key comparisons include:

Compound Name Substituent(s) Dielectric Constant (ε, at °C) Dipole Moment (D) Nematicidal Activity (% Mortality at 72h)
Diethyl (dipropylamino)propanedioate -N(C₃H₇)₂, ethyl esters Not reported Not reported Not tested
Diethyl propanedioate (malonate) -H, ethyl esters 8.03 (25°C), 7.55 (31°C) 2.49 (20°C, lq) Weak (e.g., diethyl butanedioate: 37.35%)
Diethyl oxalate Ethyl esters, oxalate core 8.266 (20°C) 2.49 (20°C, D) Not reported
Dibutyl propanedioate -H, butyl esters Not reported Not reported 41.28%
Dipropan-2-yl butanedioate Isopropyl esters, butanedioate Not reported Not reported 44.98%

Key Observations :

  • However, bulky substituents may reduce volatility .
  • Biological Activity: Esters with shorter alkyl chains (e.g., ethyl) or unsaturated groups (e.g., ethyl pent-4-enoate) exhibit stronger nematicidal activity (>85% mortality at 24h) compared to bulkier or saturated derivatives . The dipropylamino group’s impact on bioactivity remains speculative but could modulate membrane permeability in nematodes.
Amino-Substituted Propanedioate Derivatives

Compounds with amino groups on the propanedioate core, though rare in the evidence, include:

  • Diethyl 2-(3-hydroxypropyl)propanedioate : Features a hydroxypropyl substituent, increasing hydrophilicity. Used in pharmaceutical intermediates .
  • Diethyl 2-(3-bromopropyl)-propanedioate : Bromine substitution introduces electrophilic reactivity, useful in cross-coupling reactions .

Comparison with this compound:

Physicochemical Properties
  • Dielectric Behavior : Diethyl propanedioate derivatives exhibit moderate dielectric constants (ε ≈ 7–8), suggesting utility as solvents or intermediates in polar reaction systems .
  • Dipole Moments: The dipole moment of diethyl propanedioate (2.49 D) aligns with oxalate analogs, indicating similar charge distribution. Substitution with a dipropylamino group may increase this value due to the amine’s electron-donating effects.

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